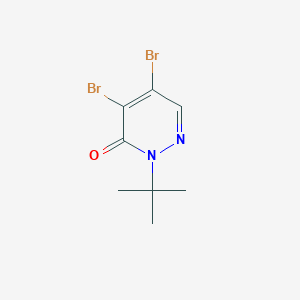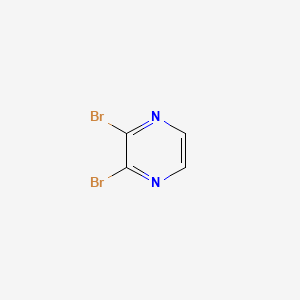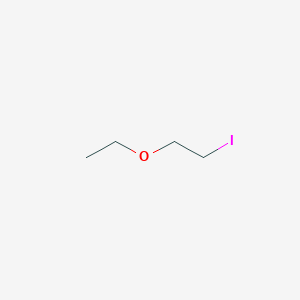
(1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid is a chiral cyclopropane derivative with a hydroxymethyl group and a phenyl group attached to the cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of a phenyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent hydroxymethylation and carboxylation steps yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of recyclable catalysts can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
(1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds with target molecules, while the phenyl group can participate in π-π interactions, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
(1R,2S)-2-(Hydroxymethyl)cyclopropane-1-carboxylic acid: Lacks the phenyl group, resulting in different chemical and biological properties.
(1S,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid: The enantiomer of the compound, with potentially different biological activity and interactions.
Cyclopropane derivatives with different substituents: Variations in the substituents can lead to significant differences in reactivity and application.
Uniqueness: The presence of both the hydroxymethyl and phenyl groups in (1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid imparts unique chemical properties, making it a versatile intermediate in organic synthesis and a promising candidate for various applications in research and industry.
Propriétés
IUPAC Name |
(1R,2S)-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-7-9-6-11(9,10(13)14)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H,13,14)/t9-,11+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMORJXEGALFGQ-KOLCDFICSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C(=O)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@]1(C2=CC=CC=C2)C(=O)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-5-Azaspiro[2.4]heptan-7-amine](/img/structure/B1314664.png)

![Pyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B1314670.png)
![octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1314671.png)








